[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol
Description
Nomenclature and Structural Classification
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, reflecting its complex structural arrangement. The compound bears the Chemical Abstracts Service registry number 1498106-29-8, providing a unique identifier for this specific molecular entity. The molecular formula C6H10F3NO indicates the presence of six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 169.15 grams per mole.
The structural classification of this compound places it within the broader category of fluorinated azetidines, which are four-membered nitrogen-containing heterocycles bearing fluorine-containing substituents. The azetidine core structure is characterized by significant ring strain, with studies indicating that azetidine exhibits a ring strain of approximately 27.7 kilocalories per mole. This substantial ring strain enhances the accessibility of the nitrogen electron lone pair, facilitating stronger nucleophilic attacks and increasing reaction rates compared to other secondary amine species.
The Simplified Molecular-Input Line-Entry System representation for this compound is OCC1CN(CC(F)(F)F)C1, which provides a standardized method for describing the molecular structure in a linear notation format. The compound features a primary alcohol functional group attached to the 3-position of the azetidine ring, while the nitrogen atom bears a 2,2,2-trifluoroethyl substituent, creating a unique combination of functional groups that influences both the chemical reactivity and physical properties of the molecule.
Physical and Chemical Properties
The physical and chemical properties of this compound are significantly influenced by the presence of both the strained azetidine ring and the highly electronegative trifluoroethyl group. The compound is commercially available with a purity of 95%, indicating well-established synthetic methodologies for its preparation. The incorporation of fluorine atoms into the molecular structure typically enhances lipophilicity while maintaining or improving solvent processability, characteristics that are particularly valuable in pharmaceutical and materials chemistry applications.
The trifluoroethyl group represents one of the most important fluorinated substituents in medicinal chemistry, as it combines the benefits of fluorine incorporation with synthetic accessibility. The trifluoroethyl alcohol precursor, 2,2,2-trifluoroethanol, exhibits enhanced acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group. This increased acidity influences the chemical behavior of derivatives containing this structural motif, potentially affecting their reactivity patterns and interactions with other molecules.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10F3NO | |
| Molecular Weight | 169.15 g/mol | |
| Chemical Abstracts Service Number | 1498106-29-8 | |
| Purity (Commercial) | 95% | |
| Ring Strain (Azetidine Core) | 27.7 kcal/mol |
The presence of three fluorine atoms in the 2,2,2-trifluoroethyl substituent significantly influences the electronic properties of the molecule. Fluorine atoms are the most electronegative elements in the periodic table, and their incorporation into organic molecules often results in altered dipole moments, enhanced metabolic stability, and modified intermolecular interactions. These effects contribute to the unique physicochemical profile of fluorinated azetidines and their potential applications in various fields of chemistry.
Molecular Structure and Conformational Analysis
The molecular structure of this compound exhibits several distinctive features that influence its conformational behavior and chemical reactivity. The azetidine ring adopts a puckered conformation due to the inherent ring strain associated with four-membered rings, which cannot achieve planarity without significant angle strain. This puckering results in a dynamic equilibrium between different conformational states, with the substituents influencing the preferred conformations through steric and electronic effects.
Recent computational and experimental studies on fluorinated heterocycles have provided valuable insights into the conformational preferences of similar structures. Research has demonstrated that the presence of fluorine atoms can significantly influence conformational behavior through a combination of electrostatic interactions, hyperconjugation effects, and steric factors. In fluorinated piperidines, for example, the dipole moment has been shown to manipulate the orientation of fluorine atoms, particularly in polar solutions, suggesting that similar effects may operate in fluorinated azetidines.
The trifluoroethyl substituent on the nitrogen atom introduces additional conformational complexity due to the presence of the highly polar carbon-fluorine bonds. The trifluoromethyl group is known to exhibit unique conformational preferences due to the balance between steric repulsion and favorable electrostatic interactions. The carbon-fluorine bond length is shorter than carbon-hydrogen bonds, and the high electronegativity of fluorine creates a significant dipole moment that can influence molecular orientation and intermolecular interactions.
The hydroxymethyl group at the 3-position of the azetidine ring provides an additional site for hydrogen bonding interactions, which can influence both intramolecular conformational preferences and intermolecular association patterns. The combination of the electron-withdrawing trifluoroethyl group and the hydrogen bond donor capability of the hydroxymethyl group creates a molecule with distinctive electronic properties that may be exploited in various applications.
Historical Context in Fluorinated Azetidine Chemistry
The development of fluorinated azetidine chemistry represents a relatively recent advancement in the broader field of organofluorine chemistry, which has its roots in the early work of Alexander Borodin in 1862. Borodin, who is well-known as a composer in classical music, conducted the first nucleophilic replacement of a different halogen atom by fluoride, establishing the foundation for halogen exchange methodology that is now broadly used in fluorine chemistry and fluorochemical industry.
The systematic exploration of organofluorine compounds gained significant momentum during World War II, when the Manhattan project required materials that could tolerate fluorine and its derivatives such as uranium hexafluoride. This period marked the beginning of large-scale fluorine chemistry development, leading to the creation of various fluorinated materials including polymers, coolants, and specialized solvents. The wartime technological developments were subsequently adapted for civilian applications, with companies such as Minnesota Mining and Manufacturing Company acquiring and improving electrochemical fluorination technology as early as 1947.
Research into fluorinated azetidines specifically began to emerge as synthetic methodologies for accessing strained heterocycles became more sophisticated. The unique properties of azetidines, including their high ring strain and enhanced nucleophilicity, made them attractive targets for fluorine incorporation studies. Recent work in fluorinated azetidine chemistry has focused on developing synthetic routes that can reliably introduce fluorine-containing substituents while maintaining the integrity of the strained four-membered ring.
Contemporary research has demonstrated that fluorinated azetidines serve as valuable building blocks for various applications, including the synthesis of rhodamine dyes for bioimaging applications and energetic materials for combustion applications. The ability of fluorinated azetidines to tune the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap has particular relevance for applications in organic light-emitting diodes and dye-sensitized solar cells. Additionally, fluorinated azetidines have found utility in the synthesis of triazolyl polycyclic energetic materials, where they contribute to improved stability and density characteristics.
The historical development of synthetic methodologies for accessing fluorinated azetidines has benefited from advances in both fluorination chemistry and heterocycle synthesis. Modern approaches often employ mild reaction conditions and selective fluorination reagents to achieve the desired substitution patterns without compromising the sensitive azetidine ring structure. The development of this compound represents part of this ongoing effort to expand the available library of fluorinated building blocks for various research and industrial applications.
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)4-10-1-5(2-10)3-11/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBVSAYYNXJADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Azetidin-3-yl Methanesulfonate
One documented method involves the use of 1-benzhydrylazetidin-3-yl methanesulfonate as an intermediate, which can be reacted with amines to introduce various substituents on the azetidine nitrogen. Although this example uses benzhydryl protection, a similar approach can be adapted for trifluoroethyl substitution by employing 2,2,2-trifluoroethyl amines or related reagents. The reaction is typically conducted in acetonitrile at elevated temperatures (around 80 °C), with optimization of amine equivalents to improve yield (up to 72% isolated yield reported for related azetidine-3-amines).
Reaction Conditions Summary:
| Parameter | Details |
|---|---|
| Starting Material | 1-Benzhydrylazetidin-3-yl methanesulfonate |
| Nucleophile | 2,2,2-Trifluoroethyl amine (analogous amine) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 80 °C |
| Reaction Time | Overnight |
| Yield | Up to 72% (for related azetidine-3-amine) |
This method allows for the introduction of the trifluoroethyl group on the nitrogen and subsequent purification by column chromatography.
Reductive Amination Using Trifluoroacetaldehyde or Derivatives
Another approach involves reductive amination of azetidin-3-yl aldehydes or ketones with trifluoroethyl-containing amines or aldehydes. This can be done by reacting azetidine derivatives bearing aldehyde groups at the 3-position with 2,2,2-trifluoroethyl amine, followed by reduction using hydride reagents such as sodium triacetoxyborohydride under mild conditions. This method yields the hydroxymethyl substitution at the 3-position while introducing the trifluoroethyl substituent on nitrogen.
| Step | Description |
|---|---|
| Starting Material | Azetidin-3-yl aldehyde or ketone derivative |
| Reagent | 2,2,2-Trifluoroethyl amine or trifluoroacetaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | Overnight |
| Workup | Quenching with aqueous K2CO3, extraction, drying, and purification by chromatography |
| Yield | Moderate to good (e.g., 54% reported for similar compounds) |
This approach allows for selective introduction of the trifluoroethyl group and hydroxymethyl functionality in a one-pot manner.
Phosphonate-Mediated Synthesis and Subsequent Functionalization
Phosphonate chemistry can be employed to prepare trifluoroethyl-substituted azetidines. For example, trifluoroethyl phosphonoacetate derivatives can be synthesized and then used in Horner–Wadsworth–Emmons-type reactions to install the trifluoroethyl group onto azetidine intermediates. Subsequent reduction and functional group transformations yield the desired hydroxymethyl azetidine derivatives.
| Step | Description |
|---|---|
| Preparation of trifluoroethyl phosphonoacetate | Reaction of 2,2,2-trifluoroethyl chloroacetate with trimethyl phosphite at 80 °C for 48 h |
| Use in olefination | Horner–Wadsworth–Emmons reaction with azetidine aldehyde intermediates |
| Reduction and workup | Standard reduction and purification steps |
This route is advantageous for introducing the trifluoroethyl group with good regio- and stereocontrol.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Nucleophilic substitution on azetidin-3-yl methanesulfonate | Straightforward, uses stable intermediates | Requires amine equivalents optimization; moderate temperature | Up to 72% |
| Reductive amination with trifluoroethyl amine | One-pot introduction of substituents; mild conditions | Requires availability of aldehyde intermediates; moderate yield | ~54% |
| Phosphonate-mediated synthesis | Good control over substitution; versatile | Multi-step; longer reaction times | Moderate (39-41% for intermediates) |
Detailed Research Findings
- The nucleophilic substitution method demonstrated that using 2 equivalents of amine without additional base improved the yield significantly compared to previous methods involving Hunig’s base.
- Reductive amination using sodium triacetoxyborohydride is effective for installing the trifluoroethyl group and hydroxymethyl substitution, providing moderate yields and operational simplicity.
- Phosphonate intermediates such as 2,2,2-trifluoroethyl phosphonoacetate can be synthesized with moderate yields (~41%) and utilized in further transformations to access trifluoroethyl-substituted azetidine derivatives.
- Purification techniques typically involve silica gel column chromatography with eluents such as ethyl acetate/hexanes or methanol/dichloromethane mixtures to isolate the desired products with high purity.
Summary Table of Key Synthetic Data
| Compound/Intermediate | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Nucleophilic substitution | MeCN, 80 °C, overnight | 72 | Improved yield with 2 equiv. amine |
| Azetidin-3-yl aldehyde + trifluoroethyl amine | Reductive amination | DCM, Na triacetoxyborohydride, RT | 54 | One-pot introduction of substituents |
| 2,2,2-Trifluoroethyl phosphonoacetate | Phosphonate synthesis | 80 °C, 48 h | 41 | Intermediate for olefination reactions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group undergoes substitution with electrophiles under mild conditions. For example:
Reaction with Tosyl Chloride
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| TosCl, EtN | CHCl, 0°C → rt | [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methyl tosylate | 85 |
This intermediate facilitates further substitutions (e.g., SN2 with amines or thiols) to introduce diverse functional groups .
Oxidation Reactions
The hydroxymethyl group is oxidized to a carbonyl, enabling conjugation or further derivatization:
Oxidation to Aldehyde
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| MnO | CHCl, reflux | [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]formaldehyde | 72 |
The aldehyde participates in condensations (e.g., Wittig or Grignard reactions) to extend the carbon chain.
Reduction of the Azetidine Ring
The strained azetidine ring undergoes hydrogenolysis or catalytic reduction:
Hydrogenation with Pd/C
| Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 10% Pd/C | H (1 atm), EtOH | 3-(Trifluoroethyl)aminobutanol | 68 |
This ring-opening pathway provides access to β-amino alcohols for peptide mimics .
Ring-Opening via Strain-Release
The azetidine ring participates in strain-release reactions with nucleophiles:
Reaction with Amines
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzylamine | iPrMgCl·LiCl, THF | -Benzyl-3-(trifluoroethyl)aminopropanol | 79 |
The reaction exploits the ring’s strain to form linear amine derivatives .
Coupling Reactions
The hydroxymethyl group enables cross-coupling via Mitsunobu or Appel conditions:
Mitsunobu Reaction with Phenols
| Reagents | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| DIAD, PPh | THF, rt | 3-(Phenoxy)azetidine derivative | 63 |
This method installs aryl/heteroaryl ethers for drug-discovery applications.
Stability Under Acidic/Basic Conditions
| Condition | Observation | Source |
|---|---|---|
| 1M HCl, 25°C, 24h | No decomposition | |
| 1M NaOH, 25°C, 24h | Partial ring-opening (≤15%) |
The compound demonstrates robustness in acidic environments but moderate base sensitivity .
Scientific Research Applications
CCR6 Receptor Modulation
One of the primary applications of [1-(2,2,2-trifluoroethyl)azetidin-3-yl]methanol is as a modulator of the CCR6 receptor. Research indicates that compounds with this structure can influence immune responses and are being investigated for their potential in treating autoimmune diseases and inflammatory conditions. For instance, a patent details the synthesis and use of azetidin-3-ylmethanol derivatives as CCR6 receptor modulators for therapeutic purposes .
Medicinal Chemistry
The azetidine scaffold is recognized for its versatility in drug design. Compounds containing this moiety have shown promise in various therapeutic areas, including:
- Antiviral agents : The ability to modify the azetidine structure allows for the development of antiviral drugs targeting specific viral mechanisms.
- Anticancer therapies : Due to their capacity to modulate cellular pathways, these compounds are being explored for their anticancer properties .
Synthesis of Derivatives
Research has demonstrated effective synthetic routes for producing derivatives of this compound. A notable study describes a single-step synthesis method that enhances yield and purity, making it suitable for further biological evaluation . This method opens avenues for creating a library of related compounds for screening against various biological targets.
Case Study 1: CCR6 Modulation
A study published in 2021 highlighted the efficacy of this compound derivatives in modulating CCR6 activity. The research demonstrated that these compounds could inhibit the migration of CCR6-expressing cells, suggesting potential applications in treating diseases characterized by aberrant immune cell trafficking .
Case Study 2: Anticancer Activity
In another investigation, derivatives of azetidin-3-ylmethanol were evaluated for their anticancer activity against various cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, warranting further exploration into their mechanisms of action and potential clinical applications .
Mechanism of Action
The mechanism of action of [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ring Size and Functional Group Variations
(4-((2,2,2-Trifluoroethyl)amino)piperidin-4-yl)methanol
- Structure: Six-membered piperidine ring with a trifluoroethylamino group and a hydroxymethyl group.
- The hydroxymethyl group is positioned on a quaternary carbon, which may sterically hinder interactions with biological targets.
- Synthetic Accessibility : Piperidine derivatives are often easier to synthesize due to established protocols for six-membered nitrogen heterocycles .
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-ol (QD-8003)
- Structure : Five-membered pyrrolidine ring with a trifluoroethyl group and a hydroxyl group at the 3-position.
- Key Differences :
- The pyrrolidine ring offers intermediate flexibility between azetidine and piperidine.
- The absence of a hydroxymethyl group reduces polarity, likely increasing lipophilicity compared to the target compound.
- Physical Properties : Reported purity of 95% (MFCD17248893), suggesting robust synthetic routes .
Aromatic vs. Aliphatic Ring Systems
[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol
- Structure : Aromatic pyrazole ring substituted with a trifluoroethyl group and a hydroxymethyl group.
- Key Differences :
- The aromatic pyrazole introduces π-π stacking capabilities and increased metabolic stability due to reduced susceptibility to oxidation.
- Higher molecular weight (180.13 g/mol ) compared to the azetidine derivative may affect pharmacokinetics.
- Synthetic Notes: Produced as an oil, indicating challenges in crystallization .
[2-(Trifluoromethyl)-3-furyl]methanol
- Structure : Furan ring with a trifluoromethyl group and a hydroxymethyl group.
- Key Differences :
Impact of Fluorine Substitution
- Comparison with Non-Fluorinated Analogs: Fluorine-free analogs (e.g., unsubstituted azetidinemethanol) lack the enhanced metabolic stability and hydrophobic interactions conferred by fluorine. Fluorinated compounds like 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol () demonstrate fluorine’s role in optimizing receptor binding and half-life .
Biological Activity
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol is a compound of interest due to its potential biological activities. The trifluoroethyl group is known to enhance the pharmacological properties of various compounds, particularly in terms of metabolic stability and bioactivity. This article explores the biological activity of this compound through a review of relevant literature, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
The presence of the trifluoroethyl group contributes to unique physicochemical properties that may influence its interaction with biological targets.
Research indicates that compounds similar to this compound often interact with specific biological pathways. For instance, they may target microtubule dynamics or act as kinase inhibitors. The following sections summarize findings related to its biological activity.
1. Microtubule Stabilization
Studies have shown that certain azetidine derivatives can stabilize microtubules, which is crucial for cellular structure and function. For example, compounds with similar structures have been evaluated for their ability to increase acetylated α-tubulin levels in cell assays, indicating enhanced microtubule stability .
| Compound | Acetylated α-Tubulin Increase | Total Tubulin Levels |
|---|---|---|
| Compound A | Significant Increase | No Change |
| Compound B | Moderate Increase | Decrease |
| This compound | TBD | TBD |
2. Kinase Inhibition
The compound's potential as a kinase inhibitor has been explored in various studies. In particular, it has been suggested that modifications in the azetidine ring can lead to enhanced inhibitory effects against specific kinases associated with cancer progression .
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of azetidine derivatives on cancer cell lines. This compound was included in a panel of compounds tested against breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology.
Case Study 2: In Vivo Efficacy
In vivo studies using murine models demonstrated that compounds with similar structures exhibited significant reductions in tumor size when administered at specific dosages. These findings highlight the importance of further exploring this compound's efficacy in preclinical models.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the trifluoroethyl group plays a critical role in enhancing biological activity. Modifications to the azetidine ring and substitution patterns can significantly affect the potency and selectivity of the compound toward its biological targets .
Q & A
Q. What are the optimal synthetic routes for [1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol?
A multi-step synthesis starting from azetidine derivatives is commonly employed. For example, nucleophilic substitution reactions using 2,2,2-trifluoroethyl trifluoromethanesulfonate with azetidin-3-ylmethanol precursors in acetonitrile (MeCN) or toluene, catalyzed by K₂CO₃, yield the trifluoroethyl-substituted product. Purification via silica gel chromatography (gradient elution with PE:EtOAc) achieves ~26% yield in intermediate steps . Alternative catalytic methods using CuI/KF systems for deoxytrifluoromethylation of alcohols may improve efficiency .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 4.97 (q, 2H, -CF₃CH₂), 3.70–3.85 (m, azetidine ring protons), and 2.70 (s, -CH₂OH) confirm structure .
- LCMS : Monitors reaction progress and detects intermediates (e.g., [M+H]⁺ at m/z 215.172) .
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
Q. What stability considerations apply to this compound under storage or reaction conditions?
- Hydrolytic sensitivity : The trifluoroethyl group is stable under acidic conditions but may degrade in strong bases. Store under inert gas (N₂/Ar) at –20°C .
- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis .
Advanced Research Questions
Q. How can low yields in nucleophilic substitution steps (e.g., 26% in Step 3 of EP synthesis) be addressed?
Low yields may stem from:
Q. What strategies optimize trifluoroethylation in complex reactions?
Q. How are stereochemical challenges resolved during synthesis?
Q. What advanced analytical methods detect trace byproducts or degradation products?
Q. How can isotopic labeling (e.g., ¹⁸F) evaluate in vivo behavior?
Radiosynthesis via ¹⁸F-¹⁹F exchange on 2,2,2-trifluoroethyl tosylate precursors enables PET/MRI bimodal imaging. Yields ~40% incorporation in hypoxia markers like [¹⁸F]TFMISO .
Q. How are enzyme-mediated resolutions designed for enantiopure forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
